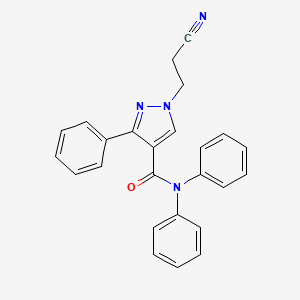![molecular formula C22H19NO5 B5219951 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid, also known as BDA-410, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BDA-410 is a selective inhibitor of the AAA ATPase p97, which is involved in various cellular processes such as protein degradation, DNA repair, and cell division. In
Mecanismo De Acción
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid selectively binds to the ATPase domain of p97, inhibiting its ATPase activity and disrupting the protein degradation pathway. This leads to the accumulation of misfolded proteins and ultimately induces cell death. 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has also been shown to inhibit the interaction between p97 and its cofactor Ufd1-Npl4, which is involved in the recognition and degradation of ubiquitinated proteins.
Biochemical and Physiological Effects:
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been shown to induce cell death in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases. In addition, 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been shown to reduce inflammation in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid is its selectivity for p97, which allows for specific inhibition of the protein degradation pathway. This makes it a valuable tool for studying the role of p97 in various cellular processes. However, one limitation of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid is its low solubility, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid. One area of interest is the development of more potent and selective p97 inhibitors. Another direction is the investigation of the role of p97 in other cellular processes, such as DNA repair and cell division. Furthermore, the potential therapeutic applications of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid in cancer and neurodegenerative diseases warrant further investigation.
Métodos De Síntesis
The synthesis of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid involves a series of chemical reactions, starting with the condensation of 4,5-dimethoxybenzoic acid with 4-biphenylcarboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with the amine compound to produce 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid. The final product is purified using chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been studied extensively in scientific research, particularly in the field of cancer research. The inhibition of p97 by 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been shown to induce cancer cell death by disrupting the protein degradation pathway, which is crucial for cancer cell survival. 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing the accumulation of misfolded proteins in the brain. Furthermore, 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been studied for its anti-inflammatory properties, as p97 is involved in the regulation of inflammation.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-[(4-phenylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-12-17(22(25)26)18(13-20(19)28-2)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLMNLHIUSLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Biphenyl-4-ylcarbonyl)amino]-4,5-dimethoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)


![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)